molecular formula C10H13N5S B2390273 4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 1094226-73-9

4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2390273
CAS No.: 1094226-73-9
M. Wt: 235.31
InChI Key: QFRBGEBWRPMGND-UHFFFAOYSA-N
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Description

4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(dimethylamino)benzaldehyde with thiosemicarbazide in the presence of an acid catalyst, followed by cyclization to form the triazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the reaction time and temperature carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for developing new drugs and materials with tailored properties .

Properties

IUPAC Name

4-amino-3-[3-(dimethylamino)phenyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5S/c1-14(2)8-5-3-4-7(6-8)9-12-13-10(16)15(9)11/h3-6H,11H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRBGEBWRPMGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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